molecular formula C9H11IO3 B14080225 2-Iodo-1,3,4-trimethoxybenzene CAS No. 25245-42-5

2-Iodo-1,3,4-trimethoxybenzene

Cat. No.: B14080225
CAS No.: 25245-42-5
M. Wt: 294.09 g/mol
InChI Key: BXSGPNCBYOHARH-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11IO3. It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by an iodine atom. This compound is known for its pale yellow solid form and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1,3,4-trimethoxybenzene can be synthesized through various methods. One common method involves the iodination of 1,3,4-trimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3,4-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-1,3,4-trimethoxybenzene or 2-thio-1,3,4-trimethoxybenzene.

    Oxidation: Formation of 2-iodo-1,3,4-trimethoxybenzaldehyde or 2-iodo-1,3,4-trimethoxybenzoic acid.

    Reduction: Formation of 1,3,4-trimethoxybenzene.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3,4-trimethoxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1,3,4-trimethoxybenzene is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. Its combination of iodine and methoxy groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

25245-42-5

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

2-iodo-1,3,4-trimethoxybenzene

InChI

InChI=1S/C9H11IO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3

InChI Key

BXSGPNCBYOHARH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)OC

Origin of Product

United States

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